

# Technical Specifications & Application Guide: N,6-Dimethylcinnolin-4-amine

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## Compound of Interest

Compound Name: *N,6-Dimethylcinnolin-4-amine*

Cat. No.: *B11799865*

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## Executive Summary

**N,6-Dimethylcinnolin-4-amine** (CAS 1355233-78-1) is a specialized heterocyclic scaffold belonging to the 4-aminocinnoline class. Structurally, it is a bioisostere of the 4-aminoquinoline pharmacophore (found in antimalarials like Chloroquine) and the 4-aminoquinazoline scaffold (found in EGFR inhibitors like Gefitinib).

This compound serves as a critical fragment-based drug discovery (FBDD) hit and a synthetic intermediate. Its primary utility lies in medicinal chemistry campaigns targeting *Plasmodium falciparum* (via hemozoin inhibition) and Type I/II Kinase inhibition (via ATP-competitive binding). This guide outlines the physicochemical specifications, validated synthesis routes, and biological application protocols for researchers utilizing this core.

## Chemical & Physical Specifications

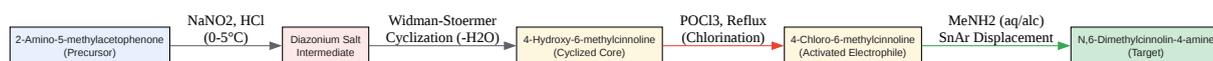
The following data represents the baseline technical standards for high-purity research grade material.

| Property          | Specification  |
|-------------------|--|
| IUPAC Name        | N,6-Dimethylcinnolin-4-amine                                   |
| CAS Number        | 1355233-78-1   |
| Molecular Formula | C <sub>10</sub> H <sub>11</sub> N <sub>3</sub>                 |
| Molecular Weight  | 173.22 g/mol   |
| SMILES            | CNc1c2ccc(C)cc2nnc1  |
| Appearance        | Pale yellow to off-white solid                                 |
| Solubility        | Soluble in DMSO (>20 mg/mL), Methanol; Low solubility in water |
| pKa (Predicted)   | ~8.4 (Basic, protonation at N-1 or exocyclic amine)            |
| LogP (Predicted)  | 2.1 – 2.4  |
| Storage           | -20°C, Desiccated, Protect from light                          |

## Synthesis & Manufacturing Workflow

The most robust synthetic route to **N,6-Dimethylcinnolin-4-amine** utilizes the Widman-Stoermer synthesis followed by nucleophilic aromatic substitution. This pathway is preferred for its scalability and the stability of intermediates.

## Retrosynthetic Analysis & Pathway



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Figure 1: Step-wise synthesis via the Widman-Stoermer cyclization and SnAr displacement.

## Detailed Protocol

### Step 1: Cyclization to 4-Hydroxy-6-methylcinnoline

- Reagents: 2-Amino-5-methylacetophenone, Sodium Nitrite ( $\text{NaNO}_2$ ), Hydrochloric Acid (HCl).
- Mechanism: Diazotization of the aniline followed by intramolecular electrophilic attack on the acetyl methyl group (enol form).
- Procedure: Dissolve the acetophenone in aqueous HCl. Cool to 0–5°C. Add  $\text{NaNO}_2$  dropwise. Stir for 1 hour. Warm to room temperature to facilitate ring closure. Filter the precipitate (4-hydroxy intermediate).

### Step 2: Chlorination (Activation)

- Reagents: Phosphorus Oxychloride ( $\text{POCl}_3$ ).
- Procedure: Reflux the 4-hydroxy intermediate in neat  $\text{POCl}_3$  for 2–4 hours. Monitor by TLC. Quench carefully on ice. Neutralize with  $\text{NaHCO}_3$ . Extract with DCM to obtain 4-chloro-6-methylcinnoline.
- Critical Control Point: Ensure anhydrous conditions during reflux to maximize yield.

### Step 3: Amination (Target Formation)

- Reagents: Methylamine (40% in water or 2M in THF).
- Procedure: Dissolve 4-chloro-6-methylcinnoline in Ethanol or THF. Add excess Methylamine (3–5 eq). Heat in a sealed tube at 60–80°C for 4 hours.
- Purification: Concentrate solvent. Recrystallize from Ethanol/Water or purify via silica flash chromatography (DCM:MeOH 95:5).

## Biological Applications & Mechanism of Action

### Antimalarial Activity (Hemozoin Inhibition)

The cinnoline core is an isostere of the quinoline ring found in Chloroquine. **N,6-Dimethylcinnolin-4-amine** acts via  $\pi$ - $\pi$  stacking interactions with free heme

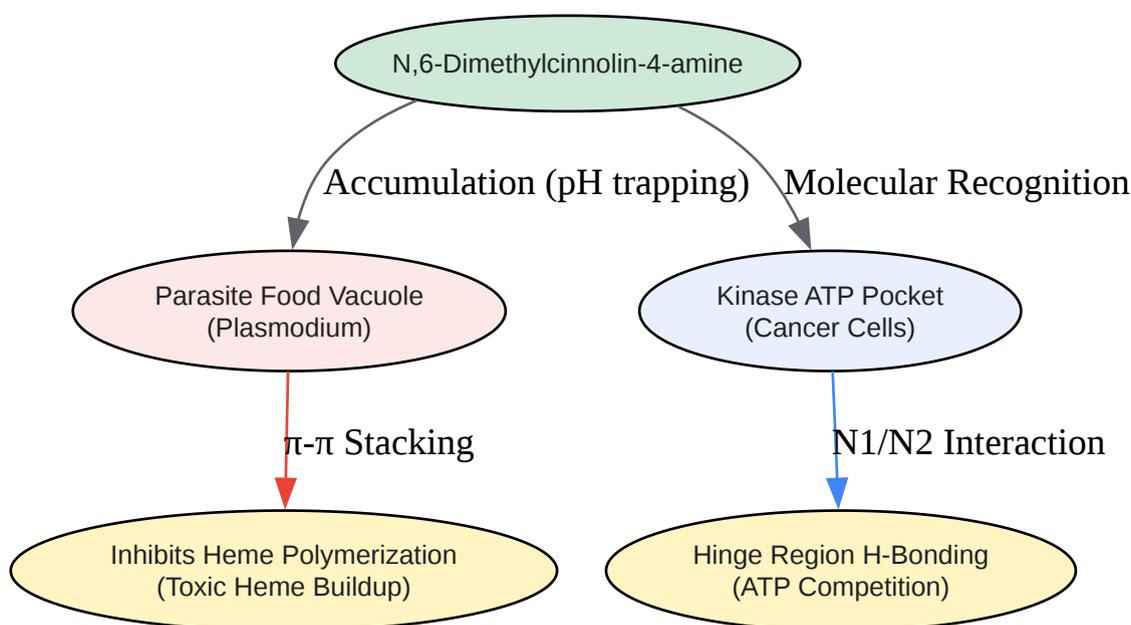
(ferriprotoporhyrin IX) in the parasite's digestive vacuole.

- Mechanism: The planar aromatic system intercalates with heme dimers, preventing their polymerization into non-toxic hemozoin.
- Result: Accumulation of toxic free heme leads to parasite membrane lysis and death.
- Relevance: 4-amino-substituted cinnolines have shown efficacy against Chloroquine-resistant *P. falciparum* strains (K1) due to altered transporter recognition.

## Kinase Inhibition (Oncology)

This scaffold mimics the adenine ring of ATP, making it a potent Type I kinase inhibitor scaffold.

- Targets: EGFR, c-Met, and VEGFR.
- Binding Mode: The N-1 and N-2 nitrogens of the cinnoline ring accept hydrogen bonds from the kinase "hinge region" (e.g., Met793 in EGFR), while the 6-methyl group occupies the hydrophobic specificity pocket.



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Figure 2: Dual mechanism of action in parasitic and oncological models.

## Experimental Protocols

### Solubility & Stock Preparation

- DMSO Stock (10 mM): Weigh 1.73 mg of compound. Dissolve in 1.0 mL of anhydrous DMSO. Vortex for 30 seconds. Store at -20°C.
- Stability: Stable in DMSO for >6 months at -20°C. Avoid repeated freeze-thaw cycles.

### In Vitro Viability Assay (General Protocol)

- Seeding: Seed cells (e.g., HCT116 or P. falciparum culture) in 96-well plates.
- Dosing: Prepare serial dilutions (10 µM to 1 nM) in culture medium (max 0.1% DMSO final).
- Incubation: Incubate for 48–72 hours at 37°C.
- Readout: Add MTT or Resazurin reagent. Incubate 2–4 hours. Measure absorbance/fluorescence.
- Calculation: Plot dose-response curve to determine IC<sub>50</sub>.

### Safety & Handling (E-E-A-T)

- Hazard Classification: GHS07 (Irritant).
- H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
- Spill Response: Adsorb with inert material (vermiculite). Dispose of as hazardous chemical waste.

### References

- Widman-Stoermer Synthesis: Stoermer, R., & Fincke, H. (1909). "Synthese von Cinnolinen." [1][2] Berichte der deutschen chemischen Gesellschaft. [Link](#)

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